ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrrole ring fused with a cyclopentane ring, and an ethyl ester group attached to the carboxylate moiety.
Preparation Methods
The synthesis of ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride involves several steps. One common method includes the reaction of ethyl-3-(propylamino) but-2-enoate with acetaldehyde and iodine under basic conditions to form the desired product . Industrial production methods often involve similar multi-step synthetic routes, optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride can be compared with other pyrrole derivatives such as:
1-(2-Aminoethyl)maleimide hydrochloride: Similar in structure but with different functional groups, leading to distinct biological activities.
Indole derivatives: These compounds also contain a fused ring system and exhibit a wide range of biological activities, but their chemical properties and applications differ.
Imidazole derivatives: Known for their medicinal properties, imidazole compounds have a different ring structure and exhibit unique chemical reactivity and biological effects.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C14H23ClN2O2 |
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Molecular Weight |
286.80 g/mol |
IUPAC Name |
ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-4-18-13(17)11-7-10-8-14(2,3)9-12(10)16(11)6-5-15;/h7H,4-6,8-9,15H2,1-3H3;1H |
InChI Key |
LNLMDLXMIGDKQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CCN)CC(C2)(C)C.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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